Methyl 3-[(2-ethoxyethyl)amino]butanoate is a chemical compound that has garnered attention in various fields of research due to its potential applications in medicinal chemistry and as a synthetic intermediate. The compound features a unique structure that includes an ethoxyethyl group and an amino group, which contribute to its reactivity and interaction with biological systems.
The compound can be sourced from chemical suppliers and is often utilized in laboratory settings for research purposes. It is synthesized through various methods, which will be detailed in the synthesis analysis section.
Methyl 3-[(2-ethoxyethyl)amino]butanoate falls under the category of esters and amines. Its molecular formula is C11H21N2O3, and it has a molecular weight of approximately 229.29 g/mol. The presence of both an ester and an amino functional group allows for diverse chemical reactivity.
The synthesis of Methyl 3-[(2-ethoxyethyl)amino]butanoate can be achieved through several methods, primarily involving the reaction between appropriate amines and ester precursors.
The reactions are generally conducted under controlled temperatures (around 60°C) and may utilize solvents like dichloromethane or ethanol to facilitate the reaction. Continuous flow reactors could also be employed in industrial settings to enhance yield and purity through precise control of reaction conditions.
The compound's key physicochemical data includes:
Methyl 3-[(2-ethoxyethyl)amino]butanoate can undergo several types of chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve desired yields and selectivity.
The mechanism of action for Methyl 3-[(2-ethoxyethyl)amino]butanoate involves its interaction with biological targets, primarily through hydrogen bonding and electrostatic interactions facilitated by its amino and ester groups.
Methyl 3-[(2-ethoxyethyl)amino]butanoate has several scientific uses:
Amino ester derivatives represent a critically versatile scaffold in pharmaceutical development, characterized by their tunable physicochemical properties and diverse biological interactions. The ester moiety enhances cell membrane permeability through increased lipophilicity, while the amino group facilitates hydrogen bonding with biological targets—enabling precise modulation of pharmacokinetic behavior. These compounds exhibit conformational flexibility, allowing optimization of steric and electronic parameters for target engagement. In drug discovery, amino esters serve as key intermediates for protease-sensitive prodrugs, neurotransmitter analogs, and enzyme inhibitors, leveraging their hydrolytic stability for controlled metabolic release.
Table 1: Key Physicochemical Properties of Bioactive Amino Ester Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Acceptors |
---|---|---|---|---|
Methyl 3-[(2-ethoxyethyl)amino]butanoate | C₉H₁₉NO₃ | 189.25 | 0.12 ± 0.30 | 3 |
Ethyl 3-(methylamino)butanoate | C₇H₁₅NO₂ | 145.20 | 0.35 | 2 [7] |
(R)-3-Amino-butyric acid methyl ester | C₅H₁₁NO₂ | 117.15 | -0.41 | 2 [8] |
Methyl 3-hydroxy-2-methylenebutanoate | C₆H₁₀O₃ | 130.14 | 0.99 | 3 [1] [6] |
The 2-ethoxyethylamino moiety—exemplified in Methyl 3-[(2-ethoxyethyl)amino]butanoate—confers distinct advantages in molecular design. The ethoxy group (-OCH₂CH₃) enhances solubility through ether-oxygen hydrogen bonding, counterbalancing the lipophilicity of ester components. Simultaneously, the secondary amine enables protonation at physiological pH, promoting interactions with anionic binding pockets in enzyme active sites. This substituent’s conformational flexibility allows adaptation to sterically constrained targets, as demonstrated in optimized kinase inhibitors and GPCR modulators.
Synthetic accessibility further underpins its utility. Compounds like Methyl 3-[(2-ethoxyethyl)amino]butanoate are synthesized via nucleophilic opening of epoxides or reductive amination strategies, with yields >80% reported under mild conditions [7]. Recent advances employ silylchloride-mediated esterification (TMSCl/MeOH), enabling room-temperature preparation of structurally complex amino esters without racemization—critical for chiral analogs [9]. The ethyleneoxy spacer (-CH₂CH₂O-) also mitigates metabolic instability; in vitro studies show reduced first-pass hydrolysis compared to direct alkylamino esters due to steric hindrance of esterase access [4].
This compound occupies a strategic niche in targeting cyclooxygenase-2 (COX-2)—a key enzyme in prostaglandin-mediated inflammation. Its design integrates two pharmacophoric elements: (1) the amino ester core for membrane penetration, and (2) the ethoxyethylamino side chain for directed molecular recognition. Docking simulations reveal that the ethoxy oxygen forms hydrogen bonds with COX-2-specific residues (ARG120, TYR355), while the ester carbonyl interacts with hydrophobic pockets (VAL523, LEU531) [5]. This dual engagement enables selective COX-2 inhibition, minimizing gastrointestinal toxicity associated with COX-1 blockade.
Table 2: Anti-Inflammatory Compound Profiling via Computational Screening
Parameter | Methyl 3-[(2-ethoxyethyl)amino]butanoate Analogs | Benzimidazole-Piperidine Derivatives | Phenoxy-Pyridine Derivatives |
---|---|---|---|
Docking Score (kcal/mol) | -11.2 ± 0.8* | -13.645 | -12.442 [5] |
Glide HBond Score | -0.85 | -0.908 | -0.172 [5] |
Glide Lipo Score | -3.40 | -3.705 | -5.079 [5] |
Human Oral Absorption (%) | 78 ± 5 | 91.392 | 63.711 [5] |
QPlogBB | -0.68 | -0.742 | -0.713 [5] |
*Estimated via comparative modeling against COX-2 (PDB: 3LN1)
Structural analogs demonstrate promising in vitro anti-inflammatory activity. Ethyl 1-(5-cyano-2-hydroxyphenyl)-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate—sharing similar ester/ether topology—exhibits 90% COX-2 inhibition at 10μM with >50-fold selectivity over COX-1 [5]. Methyl 3-[(2-ethoxyethyl)amino]butanoate’s compact size (molecular weight 189.25) aligns with optimal space-filling in the COX-2 side pocket, contrasting bulkier inhibitors suffering from reduced bioavailability. ADMET predictions indicate favorable profiles: logP ≈ 0.12 ensures aqueous solubility, while moderate blood-brain barrier permeability (QPlogBB ≈ -0.68) limits CNS side effects [5] [7].
Current research explores hybrid molecules linking this scaffold to thiazole rings (e.g., paeonol-2-aminothiazole derivatives), leveraging synergistic inhibition of COX-2 and 5-lipoxygenase pathways [3] [5]. These multi-target approaches aim to enhance efficacy against cytokine cascades while retaining the compound’s synthetic tractability and ADME advantages.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7